(E)-3-(1H-imidazol-1-yl)acrylic acid
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Overview
Description
(E)-3-(1H-imidazol-1-yl)acrylic acid is an organic compound that features an imidazole ring attached to an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(1H-imidazol-1-yl)acrylic acid typically involves the reaction of imidazole with acrylic acid under specific conditions. One common method is the condensation reaction between imidazole and an appropriate acrylic acid derivative, such as acryloyl chloride, in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions: (E)-3-(1H-imidazol-1-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the acrylic acid moiety.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the acrylic acid moiety.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
(E)-3-(1H-imidazol-1-yl)acrylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its imidazole ring, which is known to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its reactive acrylic acid moiety.
Mechanism of Action
The mechanism of action of (E)-3-(1H-imidazol-1-yl)acrylic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The acrylic acid moiety can undergo polymerization or other reactions, contributing to the compound’s overall reactivity and functionality.
Comparison with Similar Compounds
Imidazole: A simpler compound with a similar ring structure but without the acrylic acid moiety.
Histidine: An amino acid containing an imidazole ring, playing a crucial role in biological systems.
Acrylic Acid: A compound with a similar acrylic acid moiety but lacking the imidazole ring.
Uniqueness: (E)-3-(1H-imidazol-1-yl)acrylic acid is unique due to the combination of the imidazole ring and acrylic acid moiety, which imparts distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(E)-3-imidazol-1-ylprop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c9-6(10)1-3-8-4-2-7-5-8/h1-5H,(H,9,10)/b3-1+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPNGTQNTVBRTP-HNQUOIGGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C=CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C=N1)/C=C/C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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